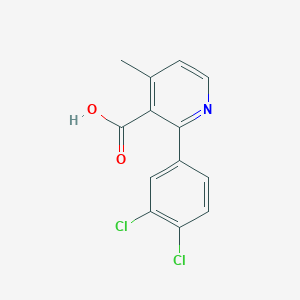
5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(piridin-4-il)pirimidin-4(3H)-ona es un compuesto heterocíclico que presenta un anillo de pirimidina sustituido con un átomo de bromo y un anillo de piridina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Bromo-6-(piridin-4-il)pirimidin-4(3H)-ona generalmente involucra los siguientes pasos:
Materiales de Partida: La síntesis comienza con materiales de partida disponibles comercialmente, como la 4-bromopiridina y la 2-aminopirimidina.
Condiciones de Reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando un solvente como la dimetilformamida (DMF) y una base como el carbonato de potasio (K2CO3).
Calentamiento: La mezcla de reacción se calienta para facilitar la formación del producto deseado.
Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía en columna para obtener el compuesto puro.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-Bromo-6-(piridin-4-il)pirimidin-4(3H)-ona puede implicar reacciones en lote a gran escala con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Bromo-6-(piridin-4-il)pirimidin-4(3H)-ona puede experimentar diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación de los átomos de nitrógeno en el anillo de pirimidina.
Reacciones de Acoplamiento: El anillo de piridina puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar compuestos biarílicos.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu) en solventes apróticos polares como el DMF.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).
Reducción: Agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Reacciones de Acoplamiento: Catalizadores de paladio (por ejemplo, Pd(PPh3)4) y bases como el carbonato de potasio (K2CO3) en solventes como el tetrahidrofurano (THF).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede producir derivados con diferentes grupos funcionales, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
5-Bromo-6-(piridin-4-il)pirimidin-4(3H)-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se investiga por su potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente en el direccionamiento de enzimas o receptores específicos.
Estudios Biológicos: Se utiliza en estudios para comprender su interacción con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Ciencia de los Materiales: Las propiedades estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Biología Química: Sirve como un compuesto de herramienta en la biología química para explorar vías y mecanismos biológicos.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-6-(piridin-4-il)pirimidin-4(3H)-ona implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o interactuar con un receptor para modular su vía de señalización. Los objetivos moleculares y las vías específicos dependen del contexto de su aplicación, como en la química medicinal o los estudios biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
6-(Piridin-4-il)pirimidin-4(3H)-ona: Carece de la sustitución de bromo, lo que puede afectar su reactividad y propiedades de unión.
5-Cloro-6-(piridin-4-il)pirimidin-4(3H)-ona: Estructura similar con un átomo de cloro en lugar de bromo, lo que puede alterar su comportamiento químico.
5-Fluoro-6-(piridin-4-il)pirimidin-4(3H)-ona: Contiene un átomo de flúor, que puede influir en sus propiedades electrónicas y reactividad.
Unicidad
5-Bromo-6-(piridin-4-il)pirimidin-4(3H)-ona es única debido a la presencia del átomo de bromo, que puede participar en reacciones químicas específicas e influir en la reactividad general del compuesto y la afinidad de unión. Esta unicidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
5-bromo-4-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6BrN3O/c10-7-8(12-5-13-9(7)14)6-1-3-11-4-2-6/h1-5H,(H,12,13,14) |
Clave InChI |
GUDNADFRMNPJRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=C(C(=O)NC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



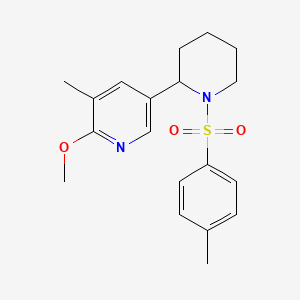
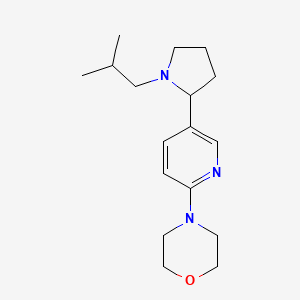
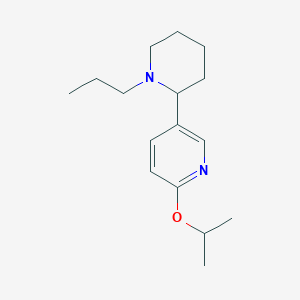

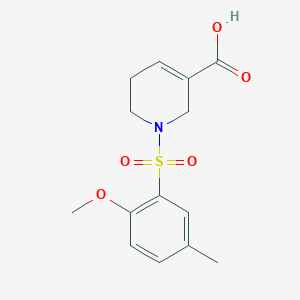
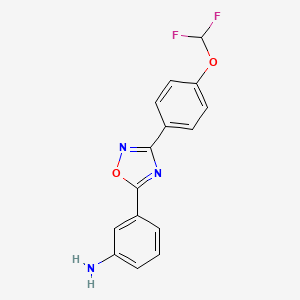
![2-(2-Bromophenyl)-5-((3,5-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11796399.png)
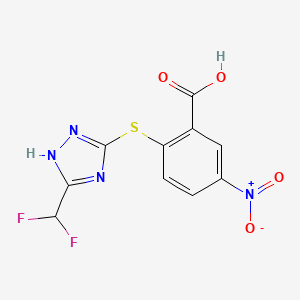


![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)
